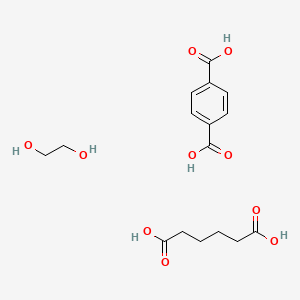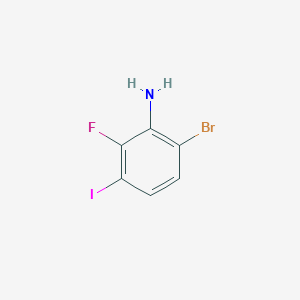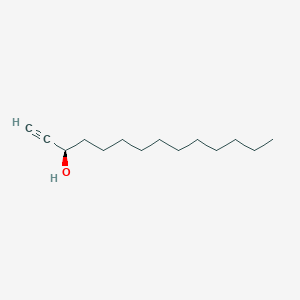
Naphthalen-1-yl (3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl (3-chlorophenyl)carbamate is an organic compound with the molecular formula C17H12ClNO2. It is a derivative of carbamate, featuring a naphthalene ring and a chlorophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (3-chlorophenyl)carbamate typically involves the reaction of naphthalen-1-ylamine with 3-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of naphthalen-1-yl (3-methoxyphenyl)carbamate.
Applications De Recherche Scientifique
Naphthalen-1-yl (3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes. The compound may interact with proteins and nucleic acids, leading to alterations in cellular function and viability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-1-yl (2-chlorophenyl)carbamate
- Naphthalen-1-yl (4-chlorophenyl)carbamate
- Naphthalen-1-yl (3-nitrophenyl)carbamate
- Naphthalen-1-yl (2-nitrophenyl)carbamate
Uniqueness
Naphthalen-1-yl (3-chlorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
117081-91-1 |
|---|---|
Formule moléculaire |
C17H12ClNO2 |
Poids moléculaire |
297.7 g/mol |
Nom IUPAC |
naphthalen-1-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H12ClNO2/c18-13-7-4-8-14(11-13)19-17(20)21-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
Clé InChI |
UMJPWKQODJYEBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)


![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)

![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)
![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)


![Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate](/img/structure/B11831504.png)
![tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11831505.png)
![1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)
